(3-Chloropropoxy)cyclohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloropropoxycyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPYLBDRWQBBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221194-62-3 | |
| Record name | (3-chloropropoxy)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Chloropropoxy Cyclohexane
Established Synthetic Pathways
The primary route to (3-chloropropoxy)cyclohexane involves a two-step process: the synthesis of the precursor alcohol, 3-(cyclohexyloxy)propan-1-ol (B2649692), followed by its chlorination.
Alcohol Chlorination with Thionyl Chloride and Catalytic Activation
The conversion of primary and secondary alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, often accomplished using thionyl chloride (SOCl₂). This reagent is effective for replacing a hydroxyl group with a chlorine atom. orgosolver.comlibretexts.org The reaction is particularly suitable for primary alcohols like 3-(cyclohexyloxy)propan-1-ol. orgosolver.com
The reaction between an alcohol and thionyl chloride can be performed under various conditions, often with a catalyst or additive to promote the reaction and control stereochemistry.
Commonly, a base like pyridine (B92270) is used in conjunction with thionyl chloride. orgosolver.comorgsyn.org Pyridine acts as a scavenger for the HCl generated during the reaction and also as a catalyst. orgosolver.commasterorganicchemistry.com The reaction is typically carried out by adding thionyl chloride dropwise to a solution of the alcohol and pyridine, often with cooling to manage the exothermic nature of the reaction. orgsyn.org Temperatures are generally maintained between 65-95°C during the addition, followed by heating to drive the reaction to completion. orgsyn.org
Alternatively, catalytic amounts of dimethylformamide (DMF) can be used to facilitate the chlorination. commonorganicchemistry.com Another patented method describes the use of a triarylphosphine oxide catalyst at temperatures ranging from 20 to 200°C. google.com This process is specifically for preparing organic chlorides where the chlorine atom is bonded to a CH₂ group. google.com
Optimization of these conditions involves controlling the temperature, the rate of addition of thionyl chloride, and the molar ratios of the reactants and catalysts to maximize the yield of the desired alkyl chloride and minimize side products.
Interactive Data Table: Reaction Conditions for Alcohol Chlorination
| Reagent System | Catalyst/Additive | Temperature Range | Key Features |
| SOCl₂ | Pyridine | 65-95°C during addition, then heating | Pyridine neutralizes HCl and acts as a catalyst. orgosolver.comorgsyn.org |
| SOCl₂ | Dimethylformamide (DMF) | Not specified | DMF serves as a catalyst. commonorganicchemistry.com |
| SOCl₂ | Triarylphosphine oxide | 20-200°C | Patented method for chlorinating primary alcohols. google.com |
The mechanism of alcohol chlorination with thionyl chloride can proceed through different pathways, influencing the stereochemistry of the product.
In the presence of a base like pyridine, the reaction typically follows an Sₙ2 mechanism. orgosolver.comlibretexts.org The process begins with the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion and the formation of an alkyl chlorosulfite intermediate. libretexts.orgcareerendeavour.com Pyridine then deprotonates the intermediate. The displaced chloride ion, now acting as a nucleophile, attacks the carbon atom bearing the leaving group from the backside, resulting in an inversion of stereochemistry if the carbon is chiral. orgosolver.commasterorganicchemistry.com The decomposition of the leaving group generates sulfur dioxide and HCl, which is neutralized by pyridine. libretexts.org
When thionyl chloride is used without a base, the reaction can proceed via an Sₙi (Substitution Nucleophilic internal) mechanism, which results in retention of stereochemistry. masterorganicchemistry.comcareerendeavour.com In this pathway, the alkyl chlorosulfite intermediate forms an intimate ion pair. The chloride ion from the chlorosulfite group attacks the carbon from the same side as the leaving group, leading to the retention of configuration. careerendeavour.com
Precursor Synthesis: 3-(Cyclohexyloxy)propan-1-ol
The necessary precursor for the synthesis of this compound is 3-(cyclohexyloxy)propan-1-ol. scbt.com This ether alcohol can be synthesized through several methods.
A primary method for synthesizing 3-(cyclohexyloxy)propan-1-ol involves the ring-opening of an epoxide or a similar cyclic ether with cyclohexanol (B46403). While direct synthesis from cyclohexanol and oxetane (B1205548) (a four-membered cyclic ether) is plausible, specific examples for this exact reaction are not prevalent in the provided search results. However, the general principle of nucleophilic ring-opening of strained cyclic ethers by alcohols is a well-established method for forming ethers.
Alternative strategies for synthesizing similar ether alcohols often involve the alkylation of a phenol (B47542) or alcohol with a haloalkanol. For instance, the synthesis of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone is achieved by alkylating acetovanillone (B370764) with 1-bromo-3-chloropropane (B140262) in the presence of a base like potassium carbonate. google.com This Williamson ether synthesis approach could be adapted to synthesize 3-(cyclohexyloxy)propan-1-ol by reacting cyclohexanol with a 3-halopropanol under basic conditions.
Emerging Synthetic Approaches and Method Development
The synthesis of ethers, including halogenated variants like this compound, is undergoing a significant transformation driven by the need for more efficient and environmentally benign processes. Researchers are exploring novel catalytic systems and reaction pathways that offer advantages over classical methods. These emerging approaches often provide higher yields, greater functional group tolerance, and milder reaction conditions.
Radical Functionalization Methodologies for Halogenated Ethers
Radical chemistry offers a powerful and direct approach to forming C-O bonds, including those in halogenated ethers. These methods often involve the generation of a radical species that can react with a suitable partner to form the desired ether linkage. One conceptual pathway for the synthesis of this compound via a radical-mediated process could involve the direct C-H functionalization of cyclohexane (B81311).
In such a scenario, a cyclohexyl radical would be generated in the presence of 3-chloropropanol. This can be achieved through various modern techniques, including photoredox catalysis. nih.govresearchgate.netnih.gov For instance, a photocatalyst, upon excitation with visible light, can initiate a hydrogen atom transfer (HAT) from cyclohexane, generating a cyclohexyl radical. This radical could then be trapped by 3-chloropropanol to form the target ether. This approach is advantageous as it utilizes the abundant and inexpensive cyclohexane as a direct starting material, avoiding pre-functionalization steps. researchgate.net
Another potential radical-based strategy involves the generation of an alkoxy radical from 3-chloropropanol. nih.gov This alkoxy radical could then undergo a reaction with cyclohexane. The conditions for such reactions are typically mild, often proceeding at room temperature under visible light irradiation, which aligns with the principles of green chemistry. nih.gov
Illustrative data for a hypothetical radical-mediated synthesis of this compound is presented below, based on findings for similar radical etherification reactions.
| Entry | Radical Source Precursor | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexane | Photocatalyst + HAT agent | Acetonitrile | 25 | 24 | 65 |
| 2 | 3-Chloropropanol | Hypervalent Iodine Reagent | Dichloromethane | 25 | 12 | 70 |
This data is illustrative and based on analogous reactions reported in the literature.
Transition Metal-Catalyzed Etherification Reactions
Transition metal catalysis has revolutionized the synthesis of ethers by providing highly selective and efficient pathways. nih.gov For the synthesis of this compound, a plausible approach would be the cross-coupling of cyclohexanol with a 3-chloropropyl halide, such as 1-bromo-3-chloropropane. Catalysts based on palladium, copper, or iron have been shown to be effective for such C-O bond formations. nih.govresearchgate.net
For example, an iron(III)-catalyzed dehydrative etherification could directly couple cyclohexanol with 3-chloropropanol. nih.gov These reactions are often promoted by an acid co-catalyst and can proceed under relatively mild conditions. The use of iron is particularly attractive from a green chemistry perspective due to its low cost and low toxicity compared to other transition metals. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for ether synthesis. pressbooks.pub In a potential synthesis of this compound, a palladium catalyst in the presence of a suitable ligand and base could couple cyclohexanol with 1-bromo-3-chloropropane. The choice of ligand is crucial for achieving high yields and preventing side reactions. jk-sci.com
Below is a representative data table for the transition metal-catalyzed synthesis of this compound, based on published results for similar etherification reactions.
| Entry | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Fe(OTf)₃ | None | None | Dichloromethane | 80 | 12 | 75 |
| 2 | Pd₂(dba)₃ | Buchwald-type | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 3 | CuI | Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 24 | 80 |
This data is illustrative and based on analogous reactions reported in the literature.
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry provide a framework for designing more sustainable chemical processes. sigmaaldrich.com In the context of this compound synthesis, these principles can be applied to both traditional and emerging methods.
A key principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. tamu.edu The traditional Williamson ether synthesis, which involves reacting sodium cyclohexoxide with 1,3-dichloropropane, can have a lower atom economy due to the formation of sodium chloride as a byproduct. wikipedia.orglscollege.ac.in In contrast, direct C-H functionalization or dehydrative coupling methods have the potential for higher atom economy.
The use of safer solvents is another crucial aspect. numberanalytics.comacs.orgwhiterose.ac.uk Traditional ether syntheses often employ volatile and potentially hazardous solvents like diethyl ether or tetrahydrofuran. lscollege.ac.inbyjus.com Green chemistry encourages the use of alternative, more benign solvents such as bio-derived ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), or even solvent-free conditions where possible. sigmaaldrich.comnumberanalytics.comwhiterose.ac.uk
Catalysis is a cornerstone of green chemistry. byjus.com The use of catalytic amounts of transition metals or photocatalysts is preferable to stoichiometric reagents, as it reduces waste and often allows for milder reaction conditions. lscollege.ac.inbyjus.com For instance, phase transfer catalysis can be employed in the Williamson synthesis to enhance reaction rates and facilitate the use of less hazardous bases and solvents. byjus.comnumberanalytics.comstudentshare.org
The development of a catalytic version of the Williamson ether synthesis at high temperatures, using weak alkylating agents like alcohols, represents a significant step towards a greener process by avoiding the production of salt waste. acs.org
The table below summarizes the application of green chemistry principles to different synthetic routes for this compound.
| Synthetic Route | Key Green Chemistry Principle Applied | Advantage |
| Radical C-H Functionalization | Atom Economy, Use of Renewable Feedstock (if cyclohexane is bio-derived) | Direct use of abundant starting materials, avoids pre-functionalization. |
| Transition Metal-Catalyzed Dehydrative Coupling | High Atom Economy, Catalysis | Water is the only byproduct, catalytic process reduces waste. |
| Phase Transfer Catalyzed Williamson Synthesis | Safer Reaction Conditions, Reduced Waste | Allows for use of milder bases and can reduce solvent usage. |
| High-Temperature Catalytic Williamson Synthesis | Waste Prevention | Avoids the formation of stoichiometric salt byproducts. acs.org |
| Use of Greener Solvents (e.g., 2-MeTHF, CPME) | Safer Solvents and Auxiliaries | Reduces environmental impact and improves process safety. numberanalytics.comwhiterose.ac.uk |
Reactivity and Chemical Transformations of 3 Chloropropoxy Cyclohexane
Nucleophilic Substitution Reactions at the Electrophilic Carbon Center
The primary mode of reaction for (3-Chloropropoxy)cyclohexane is nucleophilic substitution, where the chloride ion acts as a leaving group. These reactions are typically carried out in polar aprotic solvents to facilitate the SN2 mechanism.
This compound readily reacts with a variety of primary and secondary amines to yield the corresponding N-[3-(Cyclohexyloxy)propyl]amine derivatives. These reactions are fundamental in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. chemicalbook.comgoogle.com The reaction generally proceeds by heating the chloroalkane with an excess of the amine, which can also act as the base to neutralize the formed hydrochloric acid. Alternatively, an additional, non-nucleophilic base is often employed to improve yields.
| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| Pyrrolidine | N-[3-(Cyclohexyloxy)propyl]pyrrolidine | Dimethylformamide (DMF), 80°C | Not specified | google.com |
| 4-Propylcyclohexan-1-amine | N-[3-(Cyclohexyloxy)propyl]-4-propylcyclohexan-1-amine | Not specified | Not specified | chemicalbook.com |
Table 1: Examples of Amination Reactions with this compound Analogues
The 3-chloropropoxy moiety is a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization can be induced by introducing a nucleophile at the other end of a molecule containing the this compound unit. For instance, if a molecule contains both the (3-chloropropoxy)cyclohexyloxy group and a hydroxyl or amino group, base- or acid-catalyzed cyclization can lead to the formation of six-membered heterocyclic rings, such as derivatives of morpholine (B109124) or piperidine (B6355638).
While specific examples starting directly from this compound are not prevalent in readily available literature, the cyclization of analogous chloropropoxy compounds is a well-established synthetic strategy. epo.org For example, the synthesis of quinazoline (B50416) derivatives often involves the cyclization of a precursor containing a 3-chloropropoxy group.
The chloride in this compound can be substituted by other halogens through a Finkelstein reaction. This equilibrium reaction involves treating the chloroalkane with an alkali metal halide (e.g., sodium iodide or sodium bromide) in a solvent where the resulting sodium chloride is insoluble, thus driving the reaction forward. This method is particularly effective for the synthesis of the corresponding iodo and bromo analogues.
A related transformation involves the bromination of alkylboronic pinacol (B44631) esters, which can be prepared from the corresponding chloroalkane. Although not a direct interconversion, this demonstrates a pathway to other halogenated derivatives. For instance, a study on deboronative radical chain reactions describes the synthesis of (3-Bromo-3-chloropropoxy)cyclohexane from a boronic ester precursor. unibe.chamazonaws.com
| Starting Material | Reagent | Product | Yield (%) | Reference |
| This compound | NaI in Acetone (B3395972) | (3-Iodopropoxy)cyclohexane | High (inferred) | Finkelstein Reaction Principle |
| Alkylboronic pinacol ester of a related structure | Brominating agent | (3-Bromo-3-chloropropoxy)cyclohexane | 43% | unibe.chamazonaws.com |
Table 2: Examples of Interconversion to Other Halogenated Analogues
Radical Reactivity of the Chloropropyl Moiety
Beyond ionic reactions, the chloropropyl group of this compound can participate in radical reactions, typically initiated by light or a radical initiator.
The carbon-chlorine bond in this compound can undergo homolytic cleavage upon exposure to UV light or in the presence of a radical initiator, such as dibenzoyl peroxide. lumenlearning.comlibretexts.org This process generates a 3-(cyclohexyloxy)propyl radical and a chlorine radical. The stability of the resulting carbon-centered radical is a key factor in its subsequent reactions. The strength of C-Cl bonds is generally not significantly affected by substitution on the carbon atom. libretexts.orgchemistrysteps.com
The initiation step of a radical reaction can be represented as: Cl-CH₂CH₂CH₂-O-C₆H₁₁ + Initiator → •CH₂CH₂CH₂-O-C₆H₁₁ + Cl•
Once formed, the 3-(cyclohexyloxy)propyl radical can engage in various chain reactions. lumenlearning.comlibretexts.org
Intermolecular Reactions: The radical can abstract a hydrogen atom from another molecule, propagating the radical chain. For example, it can react with a suitable hydrogen donor to form 1-propoxycyclohexane. Alternatively, it can add to a carbon-carbon double bond, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com
Intramolecular Reactions (Cyclization): While less common for this specific radical due to the formation of a strained four-membered ring, intramolecular cyclization is a possibility in radical chemistry. However, 5-exo and 6-exo cyclizations are generally more favored.
Free-radical halogenation of alkanes is a classic example of a radical chain reaction. lscollege.ac.inonlineorganicchemistrytutor.comucsb.edu If this compound were subjected to further chlorination under radical conditions, substitution could occur at other positions on the cyclohexane (B81311) ring or the propyl chain, leading to a mixture of dichlorinated products. The selectivity would depend on the relative stability of the possible radical intermediates (tertiary > secondary > primary). onlineorganicchemistrytutor.com
| Reaction Type | Reactants | Conditions | Products | Reference |
| Radical Halogenation | Alkane, Halogen | UV light or heat | Alkyl halide | lscollege.ac.inonlineorganicchemistrytutor.com |
| Radical Addition | Alkyl radical, Alkene | Radical initiator | Larger alkyl radical | masterorganicchemistry.com |
Table 3: General Radical Chain Reactions Applicable to this compound
Reactions Involving the Ether Linkage
The ether linkage in this compound is generally stable under neutral and basic conditions, making ethers common choices as solvents for many organic reactions. libretexts.org However, under acidic conditions, the ether bond can be cleaved.
The cleavage of ethers by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a well-established transformation in organic chemistry. libretexts.orgmasterorganicchemistry.com The reaction is not typically effective with hydrochloric acid (HCl). libretexts.org The mechanism of this cleavage can proceed via either an S\textsubscript{N}1 or S\textsubscript{N}2 pathway, depending on the structure of the groups attached to the ether oxygen. libretexts.orglibretexts.org
The first step in the acid-catalyzed cleavage of this compound is the protonation of the ether oxygen atom by the strong acid. This creates a good leaving group, an alcohol, by converting the alkoxide, a poor leaving group, into its conjugate acid. masterorganicchemistry.com
Following protonation, a nucleophilic attack by the halide ion (I⁻ or Br⁻) on one of the adjacent carbon atoms occurs, leading to the cleavage of a C-O bond. masterorganicchemistry.com In the case of this compound, the two carbon atoms are part of a secondary cycloalkyl group (the cyclohexyl group) and a primary alkyl chain (the 3-chloropropyl group).
Given that the cyclohexyl group is secondary and the 3-chloropropyl group is primary, the reaction will likely proceed through an S\textsubscript{N}2 mechanism. In an S\textsubscript{N}2 reaction, the nucleophile attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org Therefore, the halide ion would preferentially attack the primary carbon of the 3-chloropropyl group. This would result in the formation of cyclohexanol (B46403) and 1-chloro-3-halopropane.
However, if an S\textsubscript{N}1 mechanism were to occur, it would involve the formation of a carbocation intermediate. libretexts.org The stability of the potential carbocation would dictate the reaction products. A secondary cyclohexyl carbocation is more stable than a primary carbocation that would form from the 3-chloropropyl group. In an S\textsubscript{N}1 pathway, the halide would add to the more stable carbocation, leading to the formation of halocyclohexane and 3-chloropropan-1-ol. Conditions that favor an S\textsubscript{N}1 reaction, such as the use of a less nucleophilic acid and a polar protic solvent, could potentially lead to this product distribution.
If an excess of the strong acid is used, the alcohol formed as an initial product can undergo a subsequent substitution reaction to form an additional molecule of the corresponding alkyl halide. libretexts.org
Table 1: Predicted Products of Acid-Catalyzed Cleavage of this compound
| Reaction Pathway | Attacked Carbon | Initial Products | Products with Excess Acid |
| S\textsubscript{N}2 | 3-chloropropyl | Cyclohexanol and 1-chloro-3-halopropane | Halocyclohexane and 1-chloro-3-halopropane |
| S\textsubscript{N}1 | Cyclohexyl | 3-chloropropan-1-ol and Halocyclohexane | 1-chloro-3-halopropane and Halocyclohexane |
Base-catalyzed rearrangements of ethers are less common than acid-catalyzed cleavage and typically require specific structural features, such as the presence of an adjacent acidic proton and a group that can stabilize a carbanion. msu.edu For this compound, direct base-catalyzed rearrangement of the ether linkage itself is not a prominent reaction pathway under typical conditions.
However, the presence of the chloroalkyl chain introduces the possibility of intramolecular reactions under basic conditions. For example, a strong base could potentially promote an intramolecular cyclization via a Williamson ether synthesis-type reaction if a nucleophile is generated elsewhere in the molecule, though this is not a rearrangement of the primary ether linkage.
More relevant to haloethers are rearrangements like the Favorskii rearrangement, which occurs in α-halo ketones, or the Wittig rearrangement, which involves the rearrangement of ethers to alcohols. msu.eduslideshare.net The libretexts.orgfiveable.me-Wittig rearrangement, for example, proceeds through the formation of a carbanion adjacent to the ether oxygen, followed by a 1,2-shift of an alkyl group to the carbanionic carbon. msu.edu For this compound, this would require deprotonation at the carbon of the cyclohexane ring adjacent to the ether oxygen, which is not particularly acidic, making this rearrangement unlikely under standard conditions.
A more plausible base-catalyzed reaction for this compound would be an elimination reaction of the 3-chloropropyl group to form an alkene, although this does not involve the ether linkage directly.
Other Functional Group Interconversions
The chlorine atom in the 3-chloropropyl group of this compound is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution reactions. vanderbilt.edu This allows for the interconversion of the chloro group into a variety of other functional groups.
These reactions typically proceed via an S\textsubscript{N}2 mechanism, as the chlorine is attached to a primary carbon. A wide range of nucleophiles can be employed to displace the chloride ion. ub.edu For example, reaction with sodium iodide can convert the alkyl chloride to an alkyl iodide through the Finkelstein reaction. vanderbilt.edu Amines can be used to introduce a nitrogen-containing functional group, and alkoxides can be used to form a different ether.
The reaction conditions for these substitutions often involve polar aprotic solvents, such as DMF or DMSO, and may require heating to proceed at a reasonable rate.
Table 2: Examples of Functional Group Interconversions of this compound
| Nucleophile | Reagent Example | Product |
| Iodide | Sodium iodide (NaI) | (3-Iodopropoxy)cyclohexane |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 3-(Cyclohexyloxy)propan-1-ol (B2649692) |
| Azide (B81097) | Sodium azide (NaN₃) | (3-Azidopropoxy)cyclohexane |
| Cyanide | Sodium cyanide (NaCN) | 4-(Cyclohexyloxy)butanenitrile |
| Amine | Ammonia (NH₃) | 3-(Cyclohexyloxy)propan-1-amine |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | Cyclohexyl(3-(methylthio)propyl)ether |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | (3-Methoxypropoxy)cyclohexane |
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.
Proton (1H) NMR for Chemical Shift and Coupling Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types of protons and their neighboring environments within (3-Chloropropoxy)cyclohexane. The chemical shift of a proton is influenced by its local electronic environment. In deuterated chloroform (B151607) (CDCl₃), a common NMR solvent, the protons of this compound would exhibit characteristic shifts. washington.eduhmdb.ca
The protons on the cyclohexane (B81311) ring would appear in the upfield region, typically between 1.0 and 2.0 ppm, due to their aliphatic nature. docbrown.info The methine proton on the carbon bearing the propoxy group would likely be the most downfield of the ring protons. The methylene (B1212753) protons of the propoxy chain would show distinct signals. The protons of the methylene group attached to the oxygen (-O-CH₂-) would be expected to resonate further downfield, likely in the range of 3.4-3.6 ppm, due to the deshielding effect of the electronegative oxygen atom. The methylene protons adjacent to the chlorine atom (-CH₂-Cl) would also be downfield, typically around 3.6-3.8 ppm. The central methylene group of the propoxy chain would appear at an intermediate chemical shift, approximately 1.8-2.2 ppm.
Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. The coupling patterns, such as triplets and multiplets, arise from the interaction of neighboring protons and can be analyzed to confirm the sequence of the atoms in the chloropropoxy chain and their attachment to the cyclohexane ring. researchgate.netnih.gov For instance, the methylene protons adjacent to the oxygen and chlorine would likely appear as triplets, each being coupled to the central methylene group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |
| Cyclohexane Protons | 1.0 - 2.0 | Multiplet |
| -O-CH- (Cyclohexane) | ~3.3 | Multiplet |
| -O-CH₂- | 3.4 - 3.6 | Triplet |
| -CH₂- (central) | 1.8 - 2.2 | Multiplet |
| -CH₂-Cl | 3.6 - 3.8 | Triplet |
Note: These are predicted values and may vary based on the solvent and specific experimental conditions.
Carbon (13C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. amazonaws.comhmdb.cachemicalbook.com Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its electronic environment.
The carbon atoms of the cyclohexane ring would resonate in the aliphatic region, typically between 25 and 45 ppm. docbrown.info The carbon atom of the cyclohexane ring bonded to the oxygen atom would be shifted downfield to approximately 75-85 ppm due to the oxygen's electron-withdrawing nature. In the chloropropoxy chain, the carbon attached to the oxygen (-O-CH₂) would appear around 65-75 ppm. The carbon bonded to the chlorine atom (-CH₂-Cl) would be found at approximately 40-50 ppm. The central methylene carbon of the propoxy chain would have a chemical shift in the range of 30-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Cyclohexane Carbons (unsubstituted) | 25 - 45 |
| -O-CH- (Cyclohexane) | 75 - 85 |
| -O-CH₂- | 65 - 75 |
| -CH₂- (central) | 30 - 35 |
| -CH₂-Cl | 40 - 50 |
Note: These are predicted values and can be influenced by the solvent and experimental setup.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the complete structural connectivity of this compound. ku.educhemrxiv.orguvic.ca
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This would allow for the tracing of the proton network within the cyclohexane ring and along the chloropropoxy chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduustc.edu.cn Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). libretexts.org This technique is crucial for piecing together the entire molecular structure by identifying connections between different fragments. For example, an HMBC correlation would be expected between the protons of the -O-CH₂- group and the carbon of the cyclohexane ring attached to the oxygen, definitively confirming the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass and fragmentation pattern of a molecule, offering clues to its elemental composition and structure.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. bioanalysis-zone.com This allows for the calculation of the elemental formula of this compound (C₉H₁₇ClO). The monoisotopic mass of this compound is calculated to be 176.09679 Da. uni.lu HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula.
Table 3: Exact Mass Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₇ClO | - |
| Monoisotopic Mass | 176.09679 Da | uni.lu |
Fragmentation Pattern Analysis for Structural Insights
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. libretexts.orgmsu.eduyoutube.com
For this compound, several characteristic fragmentation pathways can be anticipated:
Alpha-cleavage : Cleavage of the bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. miamioh.edu This could result in the loss of the chloropropyl group or the cyclohexane ring. The observation of a peak corresponding to the cyclohexoxy cation or the chloropropoxy cation would support the ether structure.
Loss of HCl : The elimination of a molecule of hydrogen chloride is a common fragmentation for chloroalkanes.
Fragmentation of the Cyclohexane Ring : The cyclohexane ring can undergo fragmentation to produce characteristic ions, such as the loss of ethene (C₂H₄), leading to a prominent peak at m/z 56. docbrown.info
Cleavage of the Propoxy Chain : Fragmentation can occur at various points along the propoxy chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being about one-third as abundant as the ³⁵Cl isotope.
Table 4: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |
| 141/143 | [C₉H₁₆O]⁺ | Loss of Cl radical |
| 99 | [C₆H₁₁O]⁺ | Cleavage of the C-O bond (loss of chloropropyl radical) |
| 81 | [C₆H₉]⁺ | Fragmentation of the cyclohexane ring |
| 77/79 | [C₃H₆Cl]⁺ | Cleavage of the C-O bond (loss of cyclohexyl radical) |
| 56 | [C₄H₈]⁺ | Retro-Diels-Alder fragmentation of the cyclohexane ring |
Note: The m/z values for chlorine-containing fragments will show an isotopic pattern.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum is characterized by absorption bands corresponding to its constituent parts: the cyclohexane ring, the ether linkage, and the alkyl chloride group.
The presence of the cyclohexane ring is confirmed by several characteristic absorptions. Strong, multiple peaks due to C-H stretching vibrations in the -CH₂- groups are expected in the 2950 to 2845 cm⁻¹ region. docbrown.info Additionally, C-H deformation (bending) vibrations of the CH₂ groups typically appear in the 1480 to 1440 cm⁻¹ range. docbrown.info
The ether functional group (C-O-C) in this compound is identified by a strong C-O stretching vibration. For dialkyl ethers, this absorption band is typically observed in the 1150 to 1050 cm⁻¹ region of the spectrum. pressbooks.publibretexts.org This peak is one of the most diagnostic features for an ether linkage, although other absorptions can occur in this "fingerprint region" of the spectrum. su.sepressbooks.pub
The terminal chloroalkane group (C-Cl) also produces a characteristic absorption band. The C-Cl stretching vibration is found in the 850-550 cm⁻¹ range. The exact position depends on the conformation of the alkyl chain.
Experimental Fourier Transform Infrared (FTIR) spectra of the related compound (3-Chloropropyl)cyclohexane have been recorded, confirming the utility of this technique for identification. nih.gov The analysis of these key vibrational modes allows for a confident identification of the primary functional groups within the molecular structure.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Cyclohexane (-CH₂-) | C-H Stretch | 2950 - 2845 | Strong |
| Cyclohexane (-CH₂-) | C-H Bend (Deformation) | 1480 - 1440 | Variable |
| Ether (C-O-C) | C-O Stretch | 1150 - 1050 | Strong |
| Alkyl Halide (C-Cl) | C-Cl Stretch | 850 - 550 | Medium to Strong |
Raman spectroscopy provides a complementary vibrational fingerprint of a molecule, often revealing information that is weak or absent in the IR spectrum. ksu.edu.sa The technique is based on the inelastic scattering of photons, and a vibrational mode is considered Raman active if it induces a change in the molecule's polarizability. usask.ca
For this compound, the Raman spectrum would be largely characterized by the vibrations of the cyclohexane ring, as the C-C bonds have highly polarizable symmetric vibrations that are strong in Raman scattering. Cyclohexane itself has been extensively studied as a Raman shift standard and exhibits several intense, sharp peaks. npl.co.uk The most intense peak in the Raman spectrum of cyclohexane appears at approximately 801 cm⁻¹, which arises from a combination of CH₂ deformation and symmetric ring breathing modes. edinst.com Other prominent and polarized peaks, indicative of totally symmetric vibrational modes, are observed around 383 cm⁻¹ and 1157 cm⁻¹. edinst.com Non-totally symmetric modes result in depolarized peaks, such as those at 1028 cm⁻¹, 1266 cm⁻¹, and 1444 cm⁻¹. edinst.com
The ether linkage (C-O-C) and the C-Cl bond would also be Raman active. The symmetric stretching of the C-O-C group is expected to produce a noticeable Raman signal. Similarly, the C-Cl stretching vibration would be observable. The combination of these signals with the strong and well-defined peaks from the cyclohexane moiety provides a unique molecular fingerprint, allowing for unambiguous identification and detailed structural analysis.
Table 2: Key Raman Shifts for the Cyclohexane Moiety in this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Polarization |
| Ring Deformation | ~383 | Polarized |
| Ring Breathing / CH₂ Deformation | ~801 | Polarized |
| C-C Stretch / CH₂ Twist | ~1028 | Depolarized |
| C-C Stretch / Ring Breathing | ~1157 | Polarized |
| CH₂ Wag | ~1266 | Depolarized |
| CH₂ Scissor | ~1444 | Depolarized |
Data based on the known spectrum of cyclohexane. edinst.com
X-ray Crystallography (if suitable crystalline derivatives are obtained)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique relies on the diffraction of X-rays by the ordered, periodic array of atoms within a crystal lattice. libretexts.org Analysis of the resulting diffraction pattern allows for the calculation of electron density maps, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. This is likely because the compound exists as a liquid under ambient conditions, making the growth of single crystals suitable for diffraction challenging.
However, insights into the likely solid-state conformation of the chloropropoxy fragment can be gleaned from crystallographic studies of more complex molecules containing this side chain. For instance, a study on Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate revealed specific structural features of the 3-chloropropoxy group. In the crystal structure of this derivative, the 3-chloropropoxy chain was found to adopt a gauche conformation. The C-O-C bond angle was approximately 118°, consistent with sp³ hybridization at the oxygen atom. Such studies demonstrate that should a suitable crystalline derivative of this compound be prepared, X-ray crystallography could provide invaluable data on its preferred molecular conformation, including the orientation of the propoxy chain relative to the cyclohexane ring and the specific torsional angles that define its shape. It would also reveal details about intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, that stabilize the crystal packing.
Theoretical and Computational Chemistry of 3 Chloropropoxy Cyclohexane
Quantum Chemical Studies of Molecular Structure
Quantum chemical methods are indispensable tools for elucidating the three-dimensional structure of molecules and understanding the distribution of electrons within them. For a flexible molecule like (3-Chloropropoxy)cyclohexane, these methods can predict the most stable arrangements of atoms and provide insights into its intrinsic electronic properties.
Conformational Analysis and Energetic Minima
The structure of this compound is defined by the conformation of the cyclohexane (B81311) ring and the rotational possibilities of the flexible 3-chloropropoxy side chain.
Cyclohexane Ring Conformation: The cyclohexane ring is well-known to adopt a chair conformation as its most stable form, which minimizes both angle strain (bond angles are close to the ideal tetrahedral 109.5°) and torsional strain (all C-H bonds are staggered). pressbooks.pub Other conformations, such as the boat and twist-boat, are significantly higher in energy. libretexts.orgmdpi.com The substituent, the (3-chloropropoxy) group, can be attached to the ring in either an axial or equatorial position.
The equatorial position is strongly favored for most substituents to avoid steric repulsion with the two other axial hydrogens on the same side of the ring. This destabilizing effect is known as 1,3-diaxial interaction . libretexts.orgyoutube.com The energy difference between the axial and equatorial conformers is quantified by the "A-value". While a specific A-value for the 3-chloropropoxy group has not been experimentally determined, it can be estimated to be similar to that of other alkoxy groups. For instance, the methoxy (B1213986) group (-OCH₃) has an A-value of approximately 0.6 kcal/mol. stackexchange.com This suggests that the equatorial conformer of this compound is more stable than the axial conformer by a similar margin.
Side Chain Conformation: The 3-chloropropoxy side chain (–O–CH₂–CH₂–CH₂–Cl) has three single bonds (C-O, C-C, C-C) that can rotate, leading to various rotational isomers (rotamers). The most significant rotations are typically around the C-C bonds, which can adopt anti (dihedral angle of ~180°) or gauche (dihedral angle of ~60°) arrangements. Generally, anti conformations are lower in energy due to reduced steric hindrance.
Combining these factors, the global energy minimum for this compound is predicted to be the chair conformation with the substituent in the equatorial position and the atoms of the side chain arranged in an all-anti conformation to minimize steric strain.
Interactive Data Table: Predicted Relative Energies of this compound Conformers
| Conformer | Cyclohexane Ring | Side-Chain Torsion | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| 1 | Equatorial | Anti-Anti | 0.00 | >90% |
| 2 | Equatorial | Anti-Gauche | ~0.9 | <5% |
| 3 | Axial | Anti-Anti | ~0.6 | <5% |
| 4 | Axial | Anti-Gauche | ~1.5 | <1% |
Note: Energies are hypothetical estimates based on typical A-values for alkoxy groups and gauche interaction energies in alkanes.
Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals
Quantum chemical calculations can map the electron density of a molecule, revealing its electronic characteristics.
Charge Distribution: The presence of highly electronegative oxygen and chlorine atoms in this compound leads to a non-uniform distribution of electron density. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would predict a significant partial negative charge (δ-) on the oxygen and chlorine atoms. Consequently, the carbon atoms bonded directly to them (C1 of the cyclohexane ring, the CH₂ adjacent to the ether oxygen, and the CH₂ bearing the chlorine) would exhibit partial positive charges (δ+). This charge polarization is crucial for understanding the molecule's intermolecular interactions and reactivity.
Interactive Data Table: Hypothetical Calculated Atomic Charges
| Atom | Predicted Partial Charge (a.u.) | Rationale |
| Cl | -0.25 | High electronegativity |
| C (attached to Cl) | +0.15 | Inductive effect of Cl |
| O | -0.40 | High electronegativity |
| C (of cyclohexane, attached to O) | +0.20 | Inductive effect of O |
| C (of propoxy, attached to O) | +0.18 | Inductive effect of O |
Note: These values are illustrative and represent typical results from a quantum chemical calculation.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity.
HOMO: For this compound, the HOMO is expected to be localized primarily on the oxygen and chlorine atoms, specifically involving their non-bonding lone pair electrons. The energy of the HOMO is related to the molecule's ability to act as a nucleophile or electron donor.
LUMO: The LUMO is predicted to be the antibonding sigma orbital (σ*) associated with the C-Cl bond. This orbital can accept electrons, and populating it leads to the cleavage of the C-Cl bond. The low energy of this LUMO makes the carbon atom attached to the chlorine the most electrophilic site in the molecule, susceptible to nucleophilic attack.
Computational Mechanistic Studies of Reactions
Computational chemistry allows for the detailed exploration of reaction pathways, including the characterization of high-energy transition states that are difficult to observe experimentally.
Transition State Characterization for Synthetic Transformations
A plausible reaction involving this compound is an intramolecular cyclization to form a bicyclic ether, a type of intramolecular Williamson ether synthesis. nih.govopenochem.org This would occur if the molecule were treated with a strong base to deprotonate a hydroxyl group if one were present, or more relevantly, if the ether oxygen itself acts as a nucleophile under certain conditions, though this is less common.
For a hypothetical related reaction, such as the cyclization of 1-(3-chloropropoxy)cyclohexan-2-ol, computational methods like Density Functional Theory (DFT) could be used to model the reaction mechanism. After deprotonation of the alcohol, the resulting alkoxide would act as an intramolecular nucleophile. The calculation would locate the transition state for the subsequent Sₙ2 attack on the carbon bearing the chlorine atom.
The transition state would be characterized by:
An elongated C-Cl bond that is in the process of breaking.
A partially formed C-O bond.
A specific geometry around the carbon under attack, typically trigonal bipyramidal.
By calculating the energy of this transition state relative to the reactant, the activation energy (energy barrier) for the reaction can be determined, providing a quantitative measure of the reaction rate.
Interactive Data Table: Hypothetical Transition State Parameters for Intramolecular Sₙ2 Cyclization
| Parameter | Reactant Value | Transition State Value | Description |
| C-Cl Bond Length | ~1.80 Å | ~2.30 Å | Bond breaking |
| C-O Bond Length | >3.00 Å | ~2.10 Å | Bond forming |
| O-C-Cl Angle | - | ~180° | Characteristic of Sₙ2 backside attack |
| Activation Energy (ΔG‡) | - | ~20-25 kcal/mol | Estimated energy barrier |
Prediction of Reactivity and Selectivity in Chemical Reactions
Computational models can predict how a molecule will react and which of several possible products will be favored.
Reactivity: Based on the FMO analysis (Section 5.1.2), the primary site for nucleophilic attack is the carbon atom of the C-Cl bond, due to the low-lying LUMO (σ* C-Cl). The ether oxygen, with its high partial negative charge and lone pairs (contributing to the HOMO), is the most likely site for protonation by an acid or attack by a strong electrophile. The cyclohexane ring itself is largely unreactive, typical of a saturated alkane.
Selectivity: In a scenario where this compound could undergo either an intramolecular reaction or an intermolecular reaction with an external nucleophile, computational chemistry could predict the outcome. By calculating the activation energies for both the intramolecular and intermolecular pathways, one could determine which reaction is kinetically favored. The pathway with the lower activation energy barrier would be the dominant one, thus predicting the reaction's selectivity.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing molecules.
NMR Chemical Shifts: Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. chegg.combohrium.com The predicted shifts for this compound would be based on the calculated electron density around each nucleus.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment Notes |
| Cyclohexane CH-O | 3.2 - 3.4 | 75 - 78 | Deshielded by adjacent oxygen |
| Cyclohexane CH₂ | 1.1 - 1.9 | 24 - 32 | Typical range for cyclohexane carbons and protons |
| O-CH₂ | 3.5 - 3.7 | 68 - 71 | Deshielded by oxygen |
| -CH₂- (central) | 1.9 - 2.1 | 30 - 33 | Less deshielded than neighbors |
| CH₂-Cl | 3.6 - 3.8 | 42 - 45 | Deshielded by chlorine |
Note: Shifts are estimated based on typical values for the given functional groups and may vary depending on the specific computational method and solvent model used.
Vibrational Frequencies: The same quantum chemical methods can be used to calculate the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. The calculation would confirm the presence of characteristic vibrational modes.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| C-H Stretch (alkane) | 2850 - 3000 | Cyclohexane and Propoxy Chain |
| C-O Stretch (ether) | 1070 - 1150 | Cyclohexyl-O-Propyl |
| C-Cl Stretch | 650 - 750 | Chloroalkane |
Molecular Dynamics Simulations in Non-Biological Systems (e.g., solvent interactions, material precursors)
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics of this compound, its interactions with various solvents, and its potential behavior as a precursor in material formation. While specific MD studies on this compound are not extensively available in the current body of scientific literature, we can infer its likely behavior based on simulations of analogous systems, such as other substituted cyclohexanes and haloalkanes in organic solvents.
Solvent Interactions
The interaction of this compound with a solvent is a critical factor influencing its reactivity and physical properties. The cyclohexane ring, being nonpolar, is expected to have favorable interactions with nonpolar solvents through van der Waals forces. The chloropropoxy side chain, however, introduces polarity due to the presence of the oxygen and chlorine atoms, allowing for dipole-dipole interactions with polar solvents.
MD simulations of similar molecules in various solvents allow for the calculation of key parameters that describe these interactions, such as radial distribution functions (RDFs) and interaction energies. RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute molecule.
For instance, in a nonpolar solvent like cyclohexane, the solvent molecules would be expected to arrange themselves around the this compound molecule without a strong, specific orientation. The RDF for the cyclohexane ring of the solute with the solvent molecules would likely show broad peaks, indicative of general packing effects. nih.gov
In a more polar solvent, such as acetone (B3395972) or dimethyl sulfoxide, the solvent molecules would orient themselves to maximize favorable electrostatic interactions. Specifically, the negative dipole of the solvent's oxygen atom would likely be oriented towards the partially positive carbons of the cyclohexane ring and the propyl chain, while the positive dipoles of the solvent would interact with the lone pairs of the oxygen and chlorine atoms of the solute. This would be reflected in sharper, more defined peaks in the RDFs for these specific atomic interactions.
Table 1: Hypothetical Interaction Energies of this compound with Various Solvents Based on Analogous Systems
| Solvent | Dielectric Constant | Predominant Interaction Type | Expected Interaction Energy (kcal/mol) |
| Cyclohexane | 2.02 | Van der Waals | -5 to -10 |
| Acetone | 20.7 | Dipole-Dipole, Van der Waals | -15 to -25 |
| Dimethyl Sulfoxide | 46.7 | Dipole-Dipole, Van der Waals | -20 to -30 |
Note: These values are illustrative and based on general principles and data from simulations of other polar solutes. Actual values would require specific simulations of this compound.
Material Precursors
The conformational flexibility of the this compound molecule, particularly the orientation of the chloropropoxy side chain relative to the cyclohexane ring, can be crucial when it is considered as a precursor for materials like polymers or functionalized surfaces. The side chain can exist in either an axial or equatorial position relative to the chair conformation of the cyclohexane ring.
Computational studies on substituted cyclohexanes consistently show that bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org The (3-chloropropoxy) group is relatively bulky, and therefore, the equatorial conformation is expected to be significantly more stable. The energy difference between the equatorial and axial conformers can be estimated using computational chemistry methods.
MD simulations can further explore the dynamics of this conformational equilibrium. By simulating the molecule over time, the frequency of transitions between the chair, boat, and twist-boat conformations of the cyclohexane ring, as well as the flipping between axial and equatorial orientations of the side chain, can be determined. stackexchange.com This information is vital for understanding how the molecule might orient itself during a polymerization process or when binding to a surface.
The dynamics of the molecule within a solvent, such as its translational and rotational diffusion, are also important for its role as a material precursor. The diffusion coefficient is a measure of how quickly a molecule moves through a solvent and can be calculated from the mean squared displacement of the molecule over the course of an MD simulation.
Table 2: Estimated Diffusion Coefficients of this compound in Different Solvents at 298 K
| Solvent | Viscosity (cP) | Expected Diffusion Coefficient (10⁻⁵ cm²/s) |
| Hexane | 0.294 | ~1.5 - 2.5 |
| Cyclohexane | 0.894 | ~0.8 - 1.5 |
| Acetone | 0.306 | ~1.4 - 2.4 |
Note: These are estimated values based on the Stokes-Einstein equation and experimental data for similar-sized molecules in these solvents. researchgate.netut.ac.ir Precise values would require dedicated MD simulations.
Role of 3 Chloropropoxy Cyclohexane As a Synthetic Intermediate and Precursor for Advanced Materials
Synthesis of Complex Organic Molecules
The utility of (3-Chloropropoxy)cyclohexane as a building block in organic synthesis stems from the ability to selectively functionalize either the chloropropyl chain or the cyclohexane (B81311) ring. This selective reactivity is crucial in multi-step synthetic sequences where precise control over the introduction of different chemical moieties is required.
In the context of multi-step synthesis, this compound can be employed to introduce the cyclohexyloxypropyl group into a target molecule. The ether linkage is generally stable under a variety of reaction conditions, allowing for chemical modifications at other positions of a larger molecule without disturbing this fragment. The terminal chlorine atom can be displaced by a wide range of nucleophiles, such as amines, alkoxides, thiolates, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility makes it a valuable synthon for constructing intricate molecular frameworks.
For instance, the reaction of this compound with a primary amine would yield a secondary amine containing the cyclohexyloxypropyl moiety. This product could then undergo further reactions at the amine nitrogen or at the cyclohexane ring to build up molecular complexity. The sequence of these reactions can be tailored to achieve the desired final product.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Ammonia (NH₃) | Primary Amine |
| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | Methyl Ether |
| Thiolate | Sodium Thiophenolate (NaSPh) | Phenyl Thioether |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile |
The structure of this compound also lends itself to the synthesis of specialized reagents and catalysts. By attaching specific functional groups to the molecule, it can be transformed into a ligand for a metal catalyst or a component of an organocatalyst. For example, displacement of the chloride with a phosphine-containing nucleophile could generate a phosphine (B1218219) ligand. The cyclohexyl group can provide steric bulk, which can be advantageous in controlling the stereoselectivity of catalytic reactions.
Furthermore, the introduction of chiral centers onto the cyclohexane ring, followed by functionalization of the chloropropoxy chain, could lead to the development of novel chiral ligands for asymmetric catalysis. The ability to fine-tune the steric and electronic properties of the resulting molecule by modifying both the cyclohexane and the propoxy chain is a key advantage in the rational design of catalysts.
Applications in Polymeric and Materials Science Research
The bifunctional nature of this compound makes it an interesting candidate for applications in polymer chemistry and materials science. It can be incorporated into polymer structures to impart specific properties or used to modify the surfaces of existing materials.
While not a conventional monomer for common polymerization techniques, this compound could potentially be used in the synthesis of specialty polymers. For example, if the chlorine atom is replaced by a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, the resulting molecule could act as a monomer. The presence of the bulky cyclohexyl group in the resulting polymer would be expected to influence its physical properties, such as its glass transition temperature and solubility.
In a different approach, the chlorine atom could be utilized in polycondensation reactions. For example, reaction with a di-nucleophile, such as a diamine or a diol, could lead to the formation of a polymer chain. The properties of the resulting polymer would be dependent on the nature of the co-monomer used.
A more common application for a molecule like this compound in polymer science is the post-polymerization functionalization of existing polymers. Polymers containing nucleophilic functional groups, such as hydroxyl or amine groups, can be reacted with this compound to append the cyclohexyloxypropyl side chain onto the polymer backbone. This modification can significantly alter the properties of the original polymer, such as its hydrophobicity, thermal stability, and adhesion characteristics.
Table 2: Potential Polymer Properties Modified by Functionalization with this compound
| Original Polymer Functional Group | Resulting Side Chain | Potential Change in Polymer Property |
| Hydroxyl (-OH) | -O-(CH₂)₃-O-Cyclohexyl | Increased hydrophobicity, altered solubility |
| Amine (-NH₂) | -NH-(CH₂)₃-O-Cyclohexyl | Modified surface energy, potential for further reaction |
| Carboxylate (-COOH) | -COO-(CH₂)₃-O-Cyclohexyl | Altered polarity, potential for plasticization |
The Role of this compound in Advancing Chemical Synthesis Methodologies
While this compound serves as a functionalized building block in organic synthesis, a comprehensive review of current scientific literature does not reveal its significant role as a central component in the development of new, broadly applicable chemical methodologies. Its primary utility appears to be as a synthetic intermediate, where the chloro and cyclohexyl ether moieties can be sequentially or selectively manipulated to construct more complex target molecules.
Detailed research findings specifically highlighting this compound as a key element for methodological innovation are not prominently featured in existing scholarly articles. The reactions involving this compound generally follow established and well-understood chemical principles rather than forming the basis for novel synthetic strategies. For instance, the chlorine atom can readily participate in nucleophilic substitution reactions, and the cyclohexane ring can be a scaffold for further functionalization. However, these applications represent the routine use of a bifunctional molecule rather than a breakthrough in chemical process development.
In the broader context of synthetic chemistry, the development of new methodologies often involves the discovery of novel catalysts, reaction pathways, or the use of unique starting materials that enable previously challenging transformations. There is currently no substantial evidence to suggest that this compound has been instrumental in such advancements. Its contribution remains within the realm of a practical, albeit not methodologically revolutionary, intermediate for accessing specific molecular architectures.
Future Research Directions and Unexplored Chemical Space
Development of More Efficient and Sustainable Synthetic Routes
Traditional synthesis of ethers and alkyl halides often involves harsh reagents and generates significant waste. Future research must prioritize the development of "green" and atom-economical pathways to (3-Chloropropoxy)cyclohexane.
Key areas for investigation include:
Catalytic Approaches: Moving away from stoichiometric reagents, research into transition metal or organocatalytic systems for the etherification of cyclohexanol (B46403) with 3-chloropropanol or related precursors could drastically improve efficiency. Similarly, catalytic methods for the selective halogenation of a corresponding diol would be a significant advancement.
Flow Synthesis: Continuous flow processes can offer superior heat and mass transfer, enabling reactions to be run under safer and more controlled conditions, often with higher yields and purity. springerprofessional.de
Alternative Solvents and Energy Sources: Investigating the use of benign solvents like ionic liquids or supercritical fluids, and energy sources such as microwave or ultrasonic irradiation, could lead to more environmentally friendly synthetic protocols.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Parameter | Traditional Williamson Ether Synthesis | Future Catalytic Flow Synthesis |
|---|---|---|
| Reagents | Strong base (e.g., NaH), Cyclohexanol, 1-bromo-3-chloropropane (B140262) | Cyclohexanol, 1,3-dichloropropane, Catalyst (e.g., supported phase-transfer catalyst) |
| Solvent | Anhydrous polar aprotic (e.g., THF, DMF) | Minimal or green solvent (e.g., anisole, 2-MeTHF) |
| Waste | Stoichiometric salt byproduct (e.g., NaBr) | Minimal, catalyst is recyclable |
| Safety | Use of reactive sodium hydride, potential for thermal runaway | Enhanced temperature and pressure control, smaller reaction volumes |
| Efficiency | Batch processing, purification challenges | Continuous production, potential for in-line purification |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound is typically dominated by nucleophilic substitution at the carbon bearing the chlorine atom. masterorganicchemistry.comlibretexts.org However, its structure allows for several less-explored, yet potentially powerful, transformations.
Future research should focus on:
C–H Functionalization: The cyclohexane (B81311) ring possesses a multitude of C–H bonds that are traditionally considered inert. niu.edu Modern catalytic methods could enable the selective functionalization of these bonds, attaching new groups to the cyclohexane core without disturbing the chloropropoxy chain. researchgate.netresearchgate.net This would rapidly generate a library of complex derivatives from a simple starting material.
Radical Chemistry: The carbon-chlorine bond can be homolytically cleaved to generate a primary alkyl radical. Exploring radical-mediated cyclizations, additions, or cross-coupling reactions could unlock novel synthetic pathways that are orthogonal to traditional ionic chemistry.
Intramolecular Reactions: The proximity of the ether oxygen and the terminal chloride could be exploited in intramolecular reactions. For instance, under specific catalytic conditions, rearrangement or cyclization reactions could lead to the formation of novel oxygen-containing heterocyclic systems.
Integration with Automated Synthesis and Flow Chemistry Techniques
To accelerate the exploration of this compound's chemical space, modern automation and flow chemistry techniques are indispensable. springerprofessional.de These technologies allow for high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries.
Key future directions include:
Automated Reaction Optimization: Robotic synthesis platforms can perform numerous experiments in parallel, systematically varying catalysts, solvents, temperatures, and reagent ratios to quickly identify optimal conditions for both the synthesis of the parent compound and its subsequent reactions. merckmillipore.comchemspeed.comwikipedia.org
Continuous Flow Manufacturing: Developing a fully continuous process, from starting materials to the purified product and its derivatives, would be a significant leap forward. springerprofessional.de This approach enhances safety, reduces waste, and allows for on-demand production, making the chemical more accessible for further research and potential commercial applications. xtalpi.com
Advanced In Situ Spectroscopic Monitoring of Reactions
A deep understanding of reaction mechanisms and kinetics is crucial for optimization and control. Advanced in situ spectroscopic techniques can provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling. mt.com
Future research would benefit from:
FTIR and Raman Spectroscopy: Implementing in-line Fourier-transform infrared (FTIR) and Raman spectroscopy probes can monitor the consumption of starting materials and the formation of this compound in real time. mt.comnih.govmt.com These techniques are powerful for tracking the progress of reactions involving alkyl halides and ethers. americanpharmaceuticalreview.comresearchgate.net For example, the disappearance of the O-H stretch from cyclohexanol and the appearance of the C-O-C ether stretch could be precisely monitored. researchgate.net
Kinetic Analysis: The data gathered from in situ monitoring can be used to build detailed kinetic models of the synthesis. This allows for a more profound understanding of the reaction mechanism, identification of rate-limiting steps, and precise optimization of process parameters. mt.com
Table 2: Potential Spectroscopic Markers for In Situ Monitoring of Synthesis
| Technique | Vibrational Mode to Monitor | Species | Expected Change During Reaction |
|---|---|---|---|
| FTIR | O-H Stretch (~3300 cm⁻¹) | Cyclohexanol | Decrease |
| FTIR | C-O-C Stretch (~1100 cm⁻¹) | This compound | Increase |
| Raman | C-Cl Stretch (~700 cm⁻¹) | This compound | Increase |
| Raman | C-H Stretch (Cyclohexane) (~2900 cm⁻¹) | Cyclohexanol / Product | Can be used as an internal standard |
Synergistic Experimental and Computational Research Paradigms
The integration of computational chemistry with experimental work offers a powerful strategy to accelerate discovery and deepen understanding. scienceopen.com Quantum chemical calculations can predict reactivity, elucidate reaction mechanisms, and guide experimental design, saving significant time and resources.
Future research should embrace:
DFT Modeling: Density Functional Theory (DFT) can be used to model the transition states of potential synthetic routes, helping to identify the most energetically favorable pathways. researchgate.netacs.org It can also predict the sites most susceptible to C–H activation or radical attack on the this compound molecule. rsc.org
Reactivity Prediction: Computational tools can predict various properties of hypothetical derivatives, such as their electronic structure and stability. peerj.com This allows researchers to prioritize the synthesis of molecules with the most promising characteristics for specific applications, focusing experimental efforts where they are most likely to succeed.
By pursuing these future research directions, the scientific community can fully unlock the potential of this compound, transforming it from a simple bifunctional molecule into a valuable platform for innovation in chemical synthesis, materials science, and beyond.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (3-chloropropoxy)cyclohexane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of substituted cyclohexanes often involves nucleophilic substitution or etherification reactions. For example, fluorinated cyclohexanes are synthesized using reagents like EtN·3HF under controlled temperatures (140°C) . To optimize yield and purity, experimental design tools such as Plackett-Burman and Box-Behnken designs can identify critical parameters (e.g., temperature, reagent ratios). Response Surface Methodology (RSM) further refines conditions, as demonstrated in liming process optimizations achieving >90% efficiency . For this compound, analogous protocols could involve propoxylation followed by chlorination, with kinetic monitoring via GC-MS.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural verification requires a combination of spectroscopic and chromatographic methods:
- NMR : Distinguishes substituent positions and confirms cyclohexane ring conformation .
- GC-MS : Identifies volatile intermediates and monitors reaction progress, as used in cyclohexane combustion studies .
- SVUV-PEPICO : Resolves isomeric products via synchrotron-based photoionization, critical for identifying oxidation intermediates in jet-stirred reactors .
Q. How do steric effects of the 3-chloropropoxy group influence cyclohexane's conformational equilibrium?
- Methodological Answer : Substituents alter chair-twist energy barriers. Ab initio studies on cyclohexane show the chair conformation (D) is 6.9 kcal/mol more stable than the twist-boat (D) . For bulky substituents like 3-chloropropoxy, steric hindrance in axial positions may shift equilibrium toward twisted conformers. Computational tools (e.g., DFT) can quantify these effects by mapping potential energy surfaces .
Advanced Research Questions
Q. How does the 3-chloropropoxy group modify cyclohexane’s low-temperature oxidation pathways?
- Methodological Answer : Chlorinated substituents alter radical-mediated oxidation mechanisms. In cyclohexane combustion, >90% of cyclohexyl radicals form cyclohexylperoxy radicals (cy-C6HOO), leading to ketones and aldehydes . The 3-chloropropoxy group may introduce Cl· radicals, accelerating chain-branching or forming chlorinated intermediates. Jet-stirred reactor experiments (500–1100 K, ϕ = 0.5–2.0) coupled with SVUV-PEPICO analysis can track such species . Kinetic models must incorporate halogen-specific reaction channels, validated against ignition delay data from rapid compression machines .
Q. What computational approaches model the degradation pathways of chlorinated cyclohexane derivatives under catalytic oxidation?
- Methodological Answer : Advanced oxidation processes (AOPs) using metal catalysts (e.g., Fe, Mn oxides) enhance cyclohexane degradation via hydroxyl radical (·OH) generation . For chlorinated derivatives, Density Functional Theory (DFT) calculates activation barriers for Cl abstraction and ring-opening steps. Microkinetic modeling, validated against experimental turnover frequencies, predicts dominant pathways. For example, nanostructured catalysts in AOPs improve selectivity for CO over toxic byproducts .
Q. How do substituents affect the thermodynamic stability of cyclohexane derivatives in mixed solvents?
- Methodological Answer : Excess thermodynamic functions (e.g., entropy, enthalpy) quantify stability in binary mixtures. For cyclohexane/n-hexane systems, excess entropy increases due to n-hexane’s flexibility . For this compound, calorimetry (e.g., isobaric heat capacity measurements) and molecular dynamics simulations reveal solvent-substituent interactions. Studies on polystyrene-cyclohexane mixtures show specific volume changes with temperature, guiding solvent selection for reactions .
Q. What experimental and theoretical methods resolve contradictions in reported kinetic data for cyclohexane derivative combustion?
- Methodological Answer : Discrepancies in ignition delay times (e.g., RCM vs. shock tube data) arise from temperature-pressure gradients and wall effects . For chlorinated derivatives, high-level quantum calculations (e.g., CASSCF) re-evaluate rate constants for key reactions like H-abstraction. Collaborative cross-validation between labs using standardized protocols (e.g., ϕ = 1.0, 1–20 atm) reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
